2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one
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Overview
Description
2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one is a complex organic compound with a unique structure that includes an imidazo[1,5-B]beta-carbolin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and concentration of reactants, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-2-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one
- 10-(4-Methoxy-phenyl)-2-phenyl-1-thioxo-1,2,3a,4,9,10-hexahydro-2,9,10a-triaza-cyclopenta[b]fluoren-3-one
Uniqueness
2-Phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one is unique due to its specific structural features and the presence of the imidazo[1,5-B]beta-carbolin-1-one core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H15N3OS |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
13-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C19H15N3OS/c23-18-17-10-14-13-8-4-5-9-15(13)20-16(14)11-21(17)19(24)22(18)12-6-2-1-3-7-12/h1-9,17,20H,10-11H2 |
InChI Key |
XWXLQDLCJUXUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=O)N(C(=S)N2CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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